6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide
CAS No.: 1021021-48-6
Cat. No.: VC4601235
Molecular Formula: C21H28N2O3S
Molecular Weight: 388.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021021-48-6 |
|---|---|
| Molecular Formula | C21H28N2O3S |
| Molecular Weight | 388.53 |
| IUPAC Name | 6-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)hexanamide |
| Standard InChI | InChI=1S/C21H28N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23(3)15-6-4-5-10-21(24)22-19-9-7-8-18(2)16-19/h7-9,11-14,16H,4-6,10,15H2,1-3H3,(H,22,24) |
| Standard InChI Key | LBUSVXVHFNIOBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC(=C2)C |
Introduction
6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is a synthetic organic compound characterized by its unique chemical structure, featuring a sulfonamide group attached to a hexanamide backbone with additional methyl groups on the phenyl rings. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide typically involves two main steps:
-
Formation of the Sulfonamide Intermediate: This involves reacting 4-dimethylaminobenzenesulfonyl chloride with an appropriate amine in the presence of a base like triethylamine in an organic solvent such as dichloromethane at low temperatures (0-5°C).
-
Coupling with Hexanoic Acid Derivative: The sulfonamide intermediate is then coupled with a hexanoic acid derivative (e.g., hexanoyl chloride) using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.
Chemical Reactions
6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide can undergo various chemical reactions, including:
-
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: Participating in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Amine derivatives |
| Substitution | Nucleophiles like sodium methoxide or electrophiles like acyl chlorides | Varies | Substituted sulfonamide or hexanamide derivatives |
Biological Activity and Research Applications
The biological activity of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound is studied for its potential:
-
Antimicrobial Properties: Similar to other sulfonamides, it may exhibit antibacterial activity.
-
Anticancer Activity: Preliminary studies suggest potential inhibition of tumor growth by targeting specific cancer cell lines.
-
Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Treatment of bacterial infections |
| Anticancer | Inhibition of tumor growth by targeting specific cancer cell lines | Cancer therapy |
| Enzyme Inhibition | Modulation of metabolic pathways | Treatment of diseases related to enzyme dysregulation |
Comparison with Similar Compounds
6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds like 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide and 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide.
| Compound | Difference | Impact on Activity |
|---|---|---|
| 6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide | Para-tolyl group instead of meta-tolyl | Different steric and electronic properties |
| 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide | Ortho-tolyl group instead of meta-tolyl | Different steric and electronic properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume